Daclatasvir SRSS Isomer
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Overview
Description
Daclatasvir SRSS Isomer is a specific stereoisomer of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the non-structural protein 5A (NS5A) of HCV, inhibiting viral replication and assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically begins with a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, followed by several steps of amide bond formation, cyclization, and purification . The reaction conditions often involve the use of catalysts such as aluminum chloride and reagents like chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Daclatasvir SRSS Isomer undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Daclatasvir SRSS Isomer has a wide range of applications in scientific research:
Mechanism of Action
Daclatasvir SRSS Isomer exerts its effects by binding to the NS5A protein of HCV. This binding disrupts the formation of the viral replication complex, thereby inhibiting viral RNA replication and assembly . The molecular targets include the N-terminus of the D1 domain of NS5A, which is crucial for the protein’s interaction with host cell membranes .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: The parent compound, used widely in antiviral therapies.
Daclatasvir SSRS Isomer: Another stereoisomer with similar antiviral properties.
Daclatasvir RRRR Isomer: A stereoisomer used for comparative studies in pharmacokinetics.
Uniqueness
Daclatasvir SRSS Isomer is unique due to its specific stereochemistry, which can influence its binding affinity and efficacy compared to other isomers. This uniqueness makes it valuable for detailed pharmacological studies and for optimizing antiviral therapies .
Properties
Molecular Formula |
C40H50N8O6 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[1-[(2R)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32+,33?,34? |
InChI Key |
FKRSSPOQAMALKA-GEZOHIFDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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